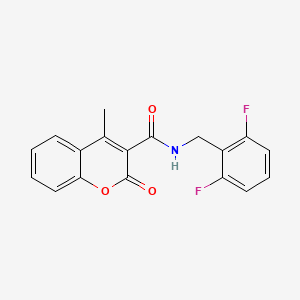

![molecular formula C23H28N6O3S B2838255 N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 688793-69-3](/img/structure/B2838255.png)

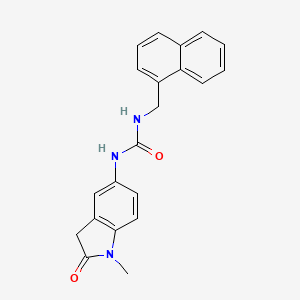

N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C23H28N6O3S and its molecular weight is 468.58. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Therapeutic Potential

Synthesis of Novel Compounds

A range of novel compounds, including N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide, have been synthesized to explore their therapeutic potential. These compounds have been derived from visnaginone and khellinone and evaluated for their analgesic and anti-inflammatory activities. The findings suggest that some of these compounds exhibit significant COX-2 inhibitory activity, along with notable analgesic and anti-inflammatory effects, highlighting their potential in treating inflammatory conditions (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticonvulsant Properties

Research on a closely related compound, 1-(4-methoxyphenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-ethyl]pyrazolo[3,4-d]pyrimidin-4-one, known as "Epimidin," has demonstrated promising anticonvulsant properties. This underscores the potential of such compounds in the development of new treatments for epilepsy and related neurological conditions (Severina et al., 2021).

Antiarrhythmic and Antihypertensive Effects

A study on 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, including the methoxyphenyl piperazine moiety, showed strong antiarrhythmic and antihypertensive activities. This suggests that compounds with similar structural features may hold therapeutic value in cardiovascular diseases (Malawska et al., 2002).

Antimicrobial Activity

The development of new antimicrobial agents is critical in addressing drug resistance. Compounds incorporating the pyrimidine and piperazine structure, similar to the discussed compound, have shown antimicrobial activity against a variety of pathogens, indicating their potential in antimicrobial therapy (Hossan et al., 2012).

Regulation of Cytokines

A pyrimidylpiperazine derivative exhibited the ability to regulate cytokines, such as tumor necrosis factor-alpha and interleukin-10, protecting mice from endotoxin-induced shock. This highlights the potential for similar compounds in treating conditions associated with cytokine dysregulation (Fukuda et al., 2000).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of two key starting materials, 4-methoxyphenylpiperazine and 2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-4-one, with propylamine and acetic anhydride, respectively. The reaction steps involve protection of the piperazine nitrogen, alkylation of the protected piperazine with propylamine, deprotection of the piperazine nitrogen, condensation of the resulting amine with the pyrido[2,3-d]pyrimidinone, and acetylation of the resulting amide with acetic anhydride." "Starting Materials": [ "4-methoxyphenylpiperazine", "2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-4-one", "propylamine", "acetic anhydride" ], "Reaction": [ "Protect the piperazine nitrogen with Boc anhydride", "Alkylate the protected piperazine with propylamine", "Deprotect the piperazine nitrogen with TFA", "Condense the resulting amine with 2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-4-one using EDCI/HOBt", "Acetylate the resulting amide with acetic anhydride" ] } | |

| 688793-69-3 | |

Fórmula molecular |

C23H28N6O3S |

Peso molecular |

468.58 |

Nombre IUPAC |

N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide |

InChI |

InChI=1S/C23H28N6O3S/c1-32-18-7-5-17(6-8-18)28-14-12-27(13-15-28)11-3-10-24-20(30)16-29-22(31)19-4-2-9-25-21(19)26-23(29)33/h2,4-9H,3,10-16H2,1H3,(H,24,30)(H,25,26,33) |

Clave InChI |

LVNJUNCGBCIBAU-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)CN3C(=O)C4=C(NC3=S)N=CC=C4 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Aminophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2838174.png)

![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptan-1-yl]acetic acid](/img/structure/B2838180.png)

![6-(2-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2838181.png)

![5-(2-methoxyethyl)-N-(3-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2838182.png)

![Ethyl {[3,5-dicyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2838187.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbutanamide](/img/structure/B2838188.png)

![(E)-(4-cinnamylpiperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2838190.png)

![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2838194.png)